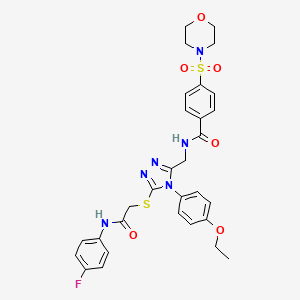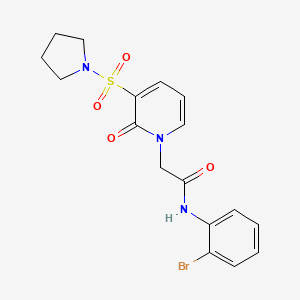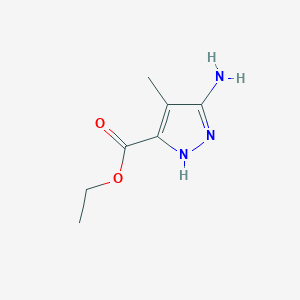
1,2-Benzisothiazole, 5-bromo-3-chloro-
Vue d'ensemble
Description
1,2-Benzisothiazole, 5-bromo-3-chloro-, also known as BITBC, is an organic compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 .
Molecular Structure Analysis
The molecular structure of 1,2-Benzisothiazole, 5-bromo-3-chloro- consists of a benzisothiazole core with bromo and chloro substituents . The exact positions of these substituents could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 237.8±22.0 °C and a predicted density of 1.849±0.06 g/cm3 . Its pKa is predicted to be 0.47±0.50 .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- Experimental Evidence for Phosphorus-Sulfur and Phosphorus-Nitrogen π-Bonding: Research on 1,3,2-benzazathiaphospholium, a related heteronaphthalenic framework, shows evidence of comparable strength in phosphorus-sulfur and phosphorus-nitrogen π-bonding. This experimental finding underlines the potential of incorporating 1,2-benzisothiazole derivatives in the synthesis of complex heterocyclic compounds with unique electronic properties (Burford et al., 1990).
Organic Synthesis and Chemical Reactivity
- One-Step Synthesis of 5-Acylisothiazoles from Furans: A method demonstrates the conversion of furans into 5-acylisothiazoles, highlighting the versatile reactivity of related isothiazole structures. This regiospecific transformation provides a basis for synthesizing complex molecules from simpler precursors, showcasing the potential utility of 1,2-benzisothiazole derivatives in organic synthesis (Guillard et al., 2001).
Advances in Heterocyclic Chemistry
- Recent Advances in Benzisothiazoles Chemistry: This comprehensive review discusses the chemistry of benzisothiazoles, covering their formation, physical, chemical, and biological properties. It highlights the applications of 1,2-benzisothiazole derivatives in various fields, such as their auxin-like activity, analgesic, antithrombogenic, fungicidal, anti-inflammatory activities, and diuretic effects. Such a broad range of activities emphasizes the compound's versatility in scientific research (Davis, 1985).
Novel Synthetic Approaches
- Synthesis of New Heterocycles with Dicoordinated Phosphorus: Research into the synthesis of thiazolo[3,2-d][1,4,2]diazaphospholes and their derivatives, starting from 2-aminothiazolium bromides and phosphorus trichloride, illustrates the potential of 1,2-benzisothiazole frameworks in generating new heterocyclic compounds with interesting properties (Bansal et al., 1992).
Propriétés
IUPAC Name |
5-bromo-3-chloro-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETKMCDPJRQYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)

![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)

![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)
![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)



![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)
![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
